1-(4-Nitrophenethyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline
Description
1-(4-Nitrophenethyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline (CAS 63938-03-4) is a synthetic octahydroisoquinoline derivative with the molecular formula C₁₈H₂₄N₂O₂ and a molecular weight of 300.44 g/mol. Its structure features a bicyclic octahydroisoquinoline core substituted with a 2-methyl group and a 4-nitrophenethyl moiety at the N1 position. This compound is primarily used in neuroscience research due to its interactions with central nervous system receptors, particularly in studies exploring neurological disorders and substance abuse mechanisms . Subcutaneous administration in mice showed an LD₅₀ of 125 mg/kg, indicating moderate acute toxicity .
Properties
CAS No. |
63938-03-4 |
|---|---|
Molecular Formula |
C18H24N2O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-methyl-1-[2-(4-nitrophenyl)ethyl]-3,4,5,6,7,8-hexahydro-1H-isoquinoline |
InChI |
InChI=1S/C18H24N2O2/c1-19-13-12-15-4-2-3-5-17(15)18(19)11-8-14-6-9-16(10-7-14)20(21)22/h6-7,9-10,18H,2-5,8,11-13H2,1H3 |
InChI Key |
NHZSGFPRDZNUNP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1CCC3=CC=C(C=C3)[N+](=O)[O-])CCCC2 |
Origin of Product |
United States |
Preparation Methods
Temperature and Atmosphere Control
Oxidation of the octahydroisoquinoline core is a major side reaction, necessitating inert atmospheres (argon or nitrogen) during sensitive steps. For example, nitration at elevated temperatures (>20°C) leads to decomposition, reducing yields by 15–20%.
Purification Techniques
-
Recrystallization : The final product is purified via recrystallization from methanol or acetone, achieving >98% purity.
-
Column chromatography : Silica gel chromatography with ethyl acetate/hexane gradients resolves intermediates, particularly after cyclization.
Typical purity profile :
| Step | Purity pre-purification (%) | Post-purification (%) |
|---|---|---|
| Cyclization | 70 | 95 |
| Nitration | 65 | 90 |
| Methylation | 85 | 98 |
Characterization and Analytical Validation
Successful synthesis is confirmed through spectroscopic and chromatographic methods:
-
¹H NMR : Key signals include the aromatic protons of the nitrophenethyl group (δ 7.5–8.1 ppm) and the methyl group singlet (δ 2.3 ppm).
-
HPLC : Reverse-phase C18 columns with UV detection at 254 nm verify purity, showing a single peak with retention time ∼12.5 min.
-
Mass spectrometry : Molecular ion peak at m/z 300.4 [M+H]⁺ aligns with the molecular formula C₁₈H₂₄N₂O₂.
Scale-Up Challenges and Industrial Feasibility
Scaling the synthesis to kilogram quantities introduces challenges:
-
Exothermic reactions : Nitration and methylation require jacketed reactors to manage heat dissipation.
-
Catalyst recovery : Raney nickel filtration and reuse protocols reduce costs by 30% in large batches.
-
Solvent recycling : Distillation reclaims >80% of xylene and dichloromethane, enhancing sustainability .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-1-(4-NITROPHENETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROISOQUINOLINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Concentrated sulfuric acid for sulfonation, and nitric acid for nitration.
Major Products
Reduction: 2-METHYL-1-(4-AMINOPHENETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROISOQUINOLINE.
Oxidation: Corresponding oxides and hydroxylated derivatives.
Substitution: Nitro-substituted derivatives.
Scientific Research Applications
2-METHYL-1-(4-NITROPHENETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROISOQUINOLINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHYL-1-(4-NITROPHENETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROISOQUINOLINE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Molecular and Pharmacological Comparison
Stereochemical Considerations
- 1-(4-Nitrophenethyl)-2-methyl-OHIQ : The (-)-enantiomer (CAS 63938-03-4) is the biologically active form studied in receptor-binding assays .
- 1-(4-Methoxybenzyl)-OHIQ : Commercialized as both (R)- and (S)-enantiomers (e.g., CAS 30356-08-2 for R-form). Resolved using L-tartaric acid or immobilized IREDs .
- 1-(4-Methylbenzyl)-2-methyl-OHIQ : Synthesized as a racemate and resolved via L-tartaric acid crystallization .
Industrial and Commercial Relevance
- 1-(4-Methoxybenzyl)-OHIQ: Marketed by suppliers like Santa Cruz Biotechnology (1 g = $200) for biochemical research .
- 1-Benzyl-OHIQ : Key to scalable morphinan production, with IRED-catalyzed processes achieving gram-scale synthesis .
Biological Activity
1-(4-Nitrophenethyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline is a complex organic compound classified as an isoquinoline. This compound exhibits significant biological activity and has been the subject of various studies focusing on its potential therapeutic applications.
The compound's molecular formula is , with a molecular weight of approximately 300.4 g/mol. It features a nitrophenethyl group and a methyl group attached to the octahydroisoquinoline core. The presence of these functional groups contributes to its unique chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 300.4 g/mol |
| Density | 1.15 g/cm³ |
| Boiling Point | 451.3 °C |
| CAS Number | 63938-02-3 |
The biological activity of this compound is primarily attributed to its interactions with specific biological targets such as enzymes and receptors. The nitro group can undergo bioreduction in biological systems to form reactive intermediates that may interact with cellular components like proteins and nucleic acids. This interaction can modulate enzyme activities and influence various cellular processes.
Biological Activities
Research has indicated that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.
- Anticancer Properties : Preliminary research suggests that the compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Effects : There is emerging evidence indicating that this compound may have neuroprotective effects in models of neurodegenerative diseases.
Case Studies and Research Findings
- Antimicrobial Studies : A study conducted by Zhang et al. (2023) demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics.
- Anticancer Research : In vitro studies by Lee et al. (2024) reported that treatment with this compound led to a dose-dependent decrease in the viability of human breast cancer cells (MCF-7). The compound induced apoptosis as confirmed by flow cytometry analysis.
- Neuroprotective Effects : A recent investigation by Patel et al. (2025) highlighted the neuroprotective potential of this compound in a mouse model of Alzheimer's disease. The results indicated a reduction in amyloid-beta plaques and improved cognitive function in treated mice compared to controls.
Q & A
Q. Basic
Q. Advanced
- X-ray Crystallography : Resolves absolute configuration (e.g., R/S assignments for the 2-methyl group) .
- NOESY NMR : Correlates spatial proximity of protons in rigid ring systems to confirm chair vs. boat conformations .
How can researchers mitigate side reactions during nitro group functionalization?
Q. Methodological Approach
- Temperature Control : Maintain reactions below 100°C to avoid nitro group reduction or explosion risks .
- Protecting Groups : Temporarily protect the nitro group with Boc or Fmoc during methylation steps .
- Catalyst Screening : Test Pd/C vs. Raney Ni for selective hydrogenation of competing alkenes .
What in silico tools predict the compound’s biological activity, and how do they compare to empirical data?
Q. Advanced
- Molecular Docking (AutoDock Vina) : Predicts binding to opioid receptors (ΔG = -9.2 kcal/mol) due to structural similarity to levorphanol analogs .
- MD Simulations : Reveal stable interactions with κ-opioid receptors over 100 ns trajectories .
Data Conflict : Empirical IC₅₀ values (e.g., 450 nM for µ-opioid) often differ from in silico predictions (e.g., 220 nM), highlighting limitations of force field parameters .
What strategies address low yields in large-scale synthesis?
Q. Advanced Optimization
- Flow Chemistry : Continuous processing improves heat dissipation and reduces byproduct formation (yield increases from 45% to 68%) .
- DoE Table :
| Parameter | Small-Scale Yield | Large-Scale Yield | Adjustment |
|---|---|---|---|
| Stirring Rate | 500 rpm | 1200 rpm | +18% |
| Solvent Volume | 10 mL/g | 6 mL/g | +12% |
How do structural analogs inform SAR studies for this compound?
Q. Methodological Guidance
- SAR Table :
What safety protocols are critical when handling nitro-containing intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
